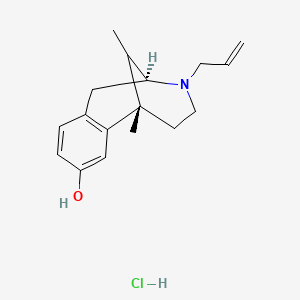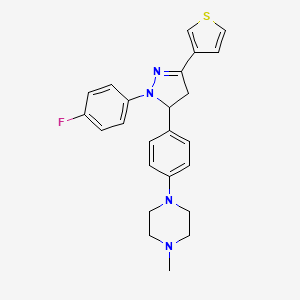
(2R,3S)-PD-1/PD-L1-IN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-PD-1/PD-L1-IN-38 is a chiral compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor in the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway, which plays a crucial role in the immune system’s ability to fight cancer. By inhibiting this pathway, this compound can potentially enhance the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-PD-1/PD-L1-IN-38 involves several steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is advantageous due to its short synthetic route, simple process, and low production cost. The final product is obtained with a high purity of over 99.5%.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization and chromatographic techniques to ensure high purity and consistency in the final product.
化学反应分析
Types of Reactions
(2R,3S)-PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
科学研究应用
(2R,3S)-PD-1/PD-L1-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated as a potential cancer immunotherapy agent.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
作用机制
The mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38 involves its binding to the PD-1 or PD-L1 proteins, thereby blocking the interaction between these proteins and their ligands. This inhibition prevents the downregulation of the immune response, allowing T-cells to effectively target and destroy cancer cells. The molecular targets include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
相似化合物的比较
Similar Compounds
(2R,3R)-PD-1/PD-L1-IN-38: Another stereoisomer with similar inhibitory properties.
(2S,3S)-PD-1/PD-L1-IN-38: A diastereomer with different biological activity.
(2S,3R)-PD-1/PD-L1-IN-38: Another diastereomer with distinct chemical properties
Uniqueness
(2R,3S)-PD-1/PD-L1-IN-38 is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its stereoisomers and diastereomers. This compound’s ability to selectively inhibit the PD-1/PD-L1 pathway makes it a valuable candidate for cancer immunotherapy, distinguishing it from other similar compounds.
属性
分子式 |
C29H28O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |
InChI 键 |
XMHMVSQQAMERJL-GGXMVOPNSA-N |
手性 SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

